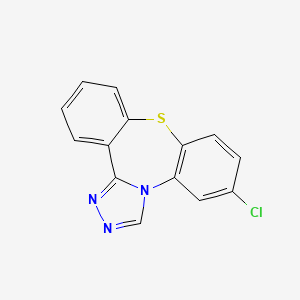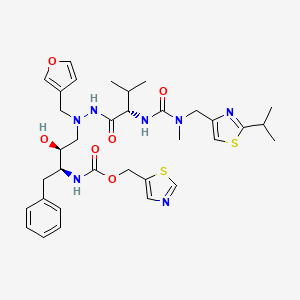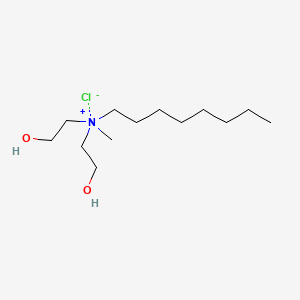
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and wetting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride typically involves the quaternization of N,N-bis(2-hydroxyethyl)-N-methylamine with an octyl halide, such as octyl chloride. The reaction is carried out in an organic solvent, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
N,N-bis(2-hydroxyethyl)-N-methylamine+octyl chloride→1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the desired anion source.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield different quaternary ammonium salts, while oxidation and reduction reactions can modify the functional groups attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its potential antimicrobial properties, making it useful in formulations for disinfectants and antiseptics.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and oil, thereby stabilizing emulsions and dispersions. In biological systems, it can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N-octyl-1-octanaminium: Similar in structure but lacks the bis(2-hydroxyethyl) groups.
N,N-Bis(2-hydroxyethyl)ethylenediamine: Contains similar functional groups but has a different overall structure and properties.
Uniqueness
1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride is unique due to its combination of a long alkyl chain and bis(2-hydroxyethyl) groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective as a surfactant in various applications.
Propiedades
Número CAS |
41572-20-7 |
|---|---|
Fórmula molecular |
C13H30ClNO2 |
Peso molecular |
267.83 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-octylazanium;chloride |
InChI |
InChI=1S/C13H30NO2.ClH/c1-3-4-5-6-7-8-9-14(2,10-12-15)11-13-16;/h15-16H,3-13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
KJOQRCJZXHXJBD-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


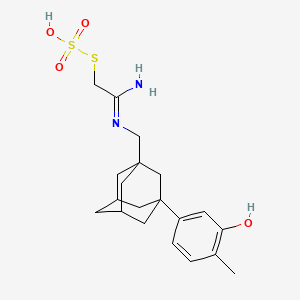
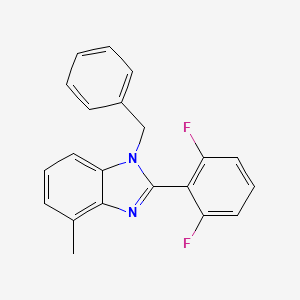
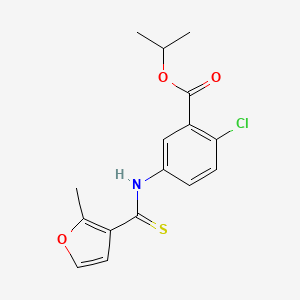
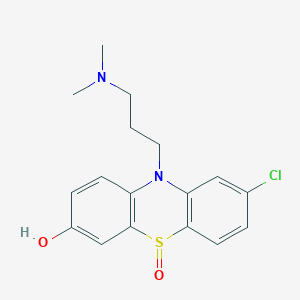
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
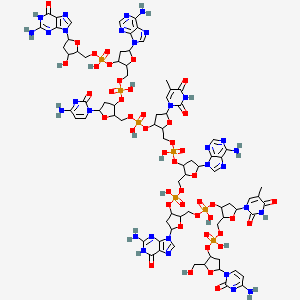
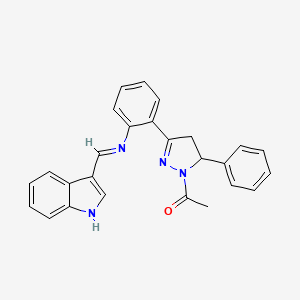
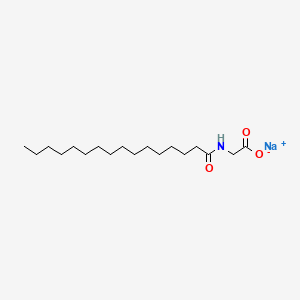
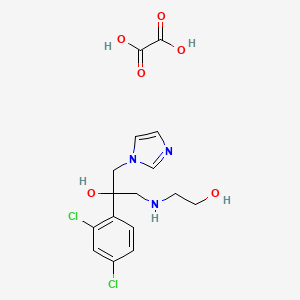
![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
